molecular formula C10H11BrO3 B060354 1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone CAS No. 182056-48-0

1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone

Cat. No. B060354
M. Wt: 259.1 g/mol
InChI Key: ZNOFODHXGBOZTQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone is a chemical compound with the molecular formula C10H11BrO3 . It is related to other compounds such as 1-(5-Bromo-2,4-dimethoxyphenyl)prop-2-en-1-amine and (5-bromo-2,4-dimethoxyphenyl)(pyrrolidin-1-yl)methanone .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1-(5-bromo-2,4-dimethoxyphenyl)prop-2-en-1-amine was synthesized by adding benzaldehyde derivatives and 50% KOH aqueous solution to a solution of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one in methanol .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone can be inferred from its molecular formula, C10H11BrO3 . It contains a bromine atom and two methoxy groups attached to a phenyl ring, and an ethanone group attached to the phenyl ring .

Scientific Research Applications

  • Synthesis and Protective Group Application:

    • Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, highlighting its effectiveness as a chemical protective group in synthesis processes (Li Hong-xia, 2007).
  • Investigation as a Psychoactive Substance:

    • Texter et al. (2018) and Power et al. (2015) studied 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance. These studies focused on its pyrolysis products, synthesis, and identification. They revealed the potential formation of harmful substances upon pyrolysis and highlighted the risks associated with its use (Texter et al., 2018), (Power et al., 2015).
  • Photochemical Study of a Lignin Model Dimer:

    • Castellan et al. (1990) explored the photochemical properties of 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), an α-carbonyl β-1 lignin model dimer. The study provided insights into its photochemical reactivity and potential applications in understanding lignin photochemistry (Castellan et al., 1990).
  • Bromination of Aromatic Ethers:

    • Yong-nan (2012) demonstrated the synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, emphasizing a novel method for electrophilic aromatic bromination. This study contributes to the development of safer and more efficient bromination techniques in organic synthesis (Xu Yong-nan, 2012).
  • Metabolism Study:

    • Kanamori et al. (2002) analyzed the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. This research provides essential information on the metabolic pathways of this compound in biological systems (Kanamori et al., 2002).
  • Synthesis of Thiazole Derivatives:

    • Bashandy et al. (2008) reported the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating its utility in synthesizing compounds with potential fungicidal activity (Bashandy et al., 2008).
  • Carbonic Anhydrase Inhibitory Properties:

    • Balaydın et al. (2012) explored the inhibitory effects of bromophenols, including (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone, on human carbonic anhydrase, an enzyme target for treating various disorders. This study contributes to the development of new pharmaceutical agents (Balaydın et al., 2012).
  • Antifungal Activity Study:

    • Yang et al. (2004) conducted a study on the synthesis of heterocyclic thio ethanone derivatives from 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone, investigating their antifungal activities. This research offers insights into the potential biomedical applications of these compounds (Yang et al., 2004).

Future Directions

The future directions for the study of 1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone and related compounds could involve further exploration of their inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase . This could potentially lead to the development of new therapeutic agents for diseases such as Alzheimer’s disease .

properties

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOFODHXGBOZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Wang, ILK Wong, FX Li, C Yang, Z Liu, T Jiang… - Bioorganic & Medicinal …, 2015 - Elsevier
In the present study, a total of 9 novel permethyl ningalin B analogs have been synthesized and evaluated for their P-gp modulating activity in a P-gp overexpressed breast cancer cell …
Number of citations: 13 www.sciencedirect.com
S Rádl, J Stach, O Píša, J Cinibulk… - Journal of …, 2016 - Wiley Online Library
An improved process for the active pharmaceutical ingredient of a new HIV integrase inhibitor elvitegravir (1) has been developed. It starts from commercially available 2,4‐…
Number of citations: 12 onlinelibrary.wiley.com
X Liu, ML Go - Bioorganic & medicinal chemistry, 2007 - Elsevier
A library of chalcones with different basic groups were synthesized and evaluated for antiproliferative activities against the human breast cancer (MCF 7) and colon cancer (HCT 116) …
Number of citations: 53 www.sciencedirect.com
I Pravst, M Zupan, S Stavber - Tetrahedron, 2008 - Elsevier
Several aryl substituted ketones, cyclic ketones, 1,3-diketones and a β-ketoamide were halogenated with N-halosuccinimides under solvent-free reaction conditions (SFRC) at various …
Number of citations: 175 www.sciencedirect.com

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